Isopropyl 2-(3-aminophenoxy)acetate
Description
Isopropyl 2-(3-aminophenoxy)acetate is an ester derivative featuring a 3-aminophenoxy group attached to an acetate backbone with an isopropyl ester moiety. These analogs share the isopropyl ester group and aromatic systems, enabling comparative analysis of substituent effects on physicochemical properties, molecular interactions, and crystallographic behavior .
The 3-aminophenoxy group in the target compound is expected to influence hydrogen bonding and π-interactions, differentiating it from benzofuran-based analogs.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
propan-2-yl 2-(3-aminophenoxy)acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
MOVZCAVDWSQBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
Table 1: Key Crystallographic Parameters of Isopropyl Ester Derivatives
Key Observations :
- Substituent Effects on π-π Stacking : Electron-withdrawing groups (e.g., Cl, SO₂) increase π-π distances compared to methyl groups. For example, the 5-Cl analog exhibits a longer π-π distance (4.057 Å) than the 5-Me derivative (3.713 Å) .
- Halogen-Specific Interactions: The iodo-substituted benzofuran derivative forms I⋯O halogen bonds (2.994 Å) and O⋯O interactions (3.128 Å), absent in non-halogenated analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Electron-withdrawing substituents (Cl, SO₂) correlate with higher melting points (e.g., 422 K for 5-Cl vs. 403 K for 5-Me) due to stronger intermolecular forces .
- Solubility : All analogs dissolve in polar solvents (e.g., dichloromethane, ethyl acetate), suggesting the target compound will exhibit similar behavior .
- Mass Spectrometry : Molecular ion peaks ([M⁺]) align with substituent molecular weights (e.g., +34 Da for Cl vs. Me).
Spectroscopic Characterization
- ¹H NMR: Methyl and isopropyl groups in analogs resonate at δ 1.25–2.46 ppm, while aromatic protons appear at δ 7.17–7.74 ppm . The 3-amino group in the target compound would likely show a broad singlet near δ 5–6 ppm.
- X-ray Diffraction: Benzofuran analogs exhibit planar aromatic systems (deviation <0.012 Å) stabilized by π-π stacking . The 3-aminophenoxy group may introduce torsional angles due to steric or electronic effects.
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